

Application Note: High-Resolution Mass Spectrometry of Acetylseneciphylline N-oxide

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Compound of Interest

Compound Name: *acetylseneciphylline N-oxide*

Cat. No.: *B10817754*

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Introduction

Acetylseneciphylline N-oxide is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs and their N-oxides are of significant concern in food safety, toxicology, and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Accurate and sensitive detection of these compounds is crucial for risk assessment and quality control. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC), offers a powerful analytical tool for the unambiguous identification and quantification of **acetylseneciphylline N-oxide** in complex matrices. This application note provides a detailed protocol for the analysis of **acetylseneciphylline N-oxide** using UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry).

Principle

This method utilizes the high separation efficiency of UPLC and the high mass accuracy and sensitivity of QTOF-MS for the analysis of **acetylseneciphylline N-oxide**. The compound is first extracted from the sample matrix and purified using solid-phase extraction (SPE). Following chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the precursor and fragment ions with high resolution, allowing for confident identification and quantification. The characteristic

fragmentation pattern of N-oxides, including the neutral loss of an oxygen atom, is a key diagnostic feature.

Quantitative Data

The following table summarizes the key mass spectrometric data for **acetylseneciphylline N-oxide**.

Parameter	Value	Reference
Chemical Formula	C ₂₀ H ₂₅ NO ₇	[1]
Molecular Weight	391.415 g/mol	[1]
Monoisotopic Mass	391.1631	[1]
Protonated Molecule [M+H] ⁺	m/z 392.1704	Calculated
Key Fragment Ion [M+H-16] ⁺ (Loss of O)	m/z 376.1755	[2]
Key Fragment Ion [M+H-18] ⁺ (Loss of H ₂ O)	m/z 374.1598	
Key Fragment Ion [M+H-60] ⁺ (Loss of Acetyl group)	m/z 332.1493	[3]
Common Necine Base Fragment Ions	m/z 120, 138	[3]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of pyrrolizidine alkaloids from plant material or food matrices.[4] Optimization may be required for specific sample types.

Materials:

- Homogenized sample (e.g., plant material, honey, tea)

- Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol/Water
- Neutralization Solution: 2.5% Ammonia solution in Methanol
- SPE Cartridges: Strong Cation Exchange (SCX)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 1-2 g of the homogenized sample into a centrifuge tube.
- Add 20 mL of Extraction Solution.
- Vortex for 10 minutes to ensure thorough mixing.
- Centrifuge at 4000 x g for 10 minutes.
- Collect the supernatant.
- SPE Cartridge Conditioning:
 - Wash the SCX cartridge with 5 mL of methanol.
 - Equilibrate the cartridge with 5 mL of 0.05 M sulfuric acid.
- Load 10 mL of the sample extract onto the conditioned SCX cartridge.
- Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.
- Elute the analytes with 10 mL of Neutralization Solution (2.5% ammonia in methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-QTOF-MS Analysis

Instrumentation:

- UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

- Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-10 min: 5-60% B
 - 10-12 min: 60-95% B
 - 12-15 min: Hold at 95% B
 - 15.1-18 min: Return to 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

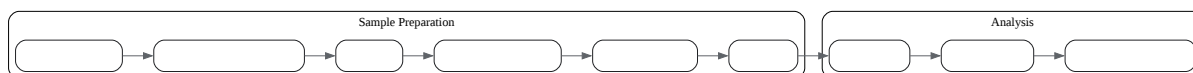
QTOF-MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.0 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Mass Range: m/z 50-1000
- Acquisition Mode: MS and Auto MS/MS (Data-Dependent Acquisition)
- Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

Data Analysis

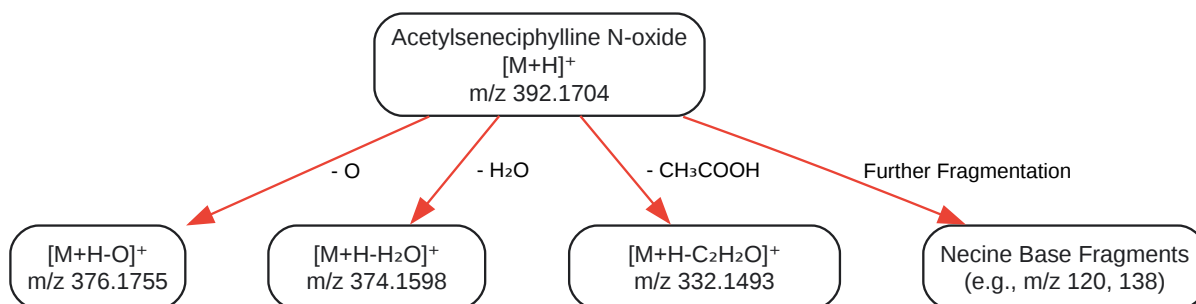
- Identification: The identification of **acetylseneciphylline N-oxide** is based on the accurate mass of the protonated molecule $[M+H]^+$ (within a 5 ppm mass tolerance) and the presence of its characteristic fragment ions in the MS/MS spectrum.
- Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of **acetylseneciphylline N-oxide**. Quantification is performed by integrating the peak area of the extracted ion chromatogram (XIC) for the $[M+H]^+$ ion.

Visualizations



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Caption: Experimental Workflow for the Analysis of **Acetylseneciphylline N-oxide**.



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